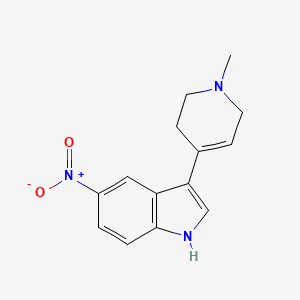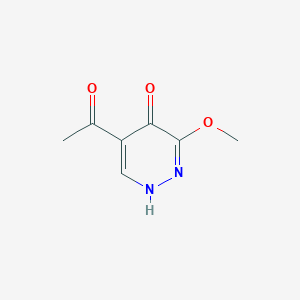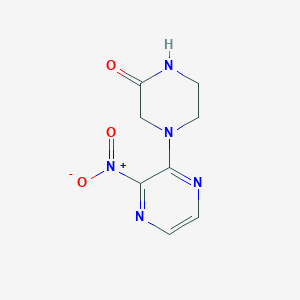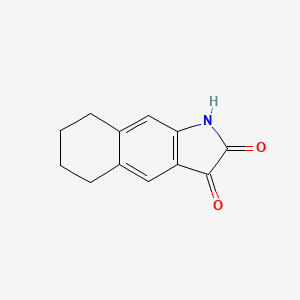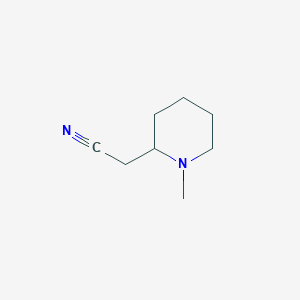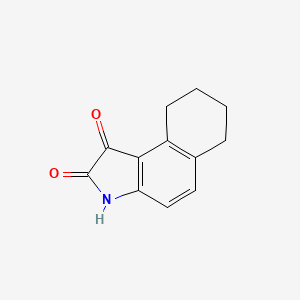
1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-
Descripción general
Descripción
1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- is a chemical compound with potential applications in scientific research. Also known as BHID, this compound has been studied for its ability to interact with biological systems and produce various effects. In
Aplicaciones Científicas De Investigación
BHID has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, BHID has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In neuroscience, BHID has been studied for its ability to interact with serotonin receptors, which are involved in the regulation of mood and behavior. Finally, in biochemistry, BHID has been used as a tool to study the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of BHID is not fully understood, but it is believed to involve the interaction of the compound with biological systems. BHID has been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior. Additionally, BHID has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
BHID has been shown to produce a variety of biochemical and physiological effects in different systems. In vitro studies have shown that BHID can inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. In vivo studies have shown that BHID can reduce inflammation and inhibit tumor growth in animal models. Additionally, BHID has been shown to interact with serotonin receptors, which may contribute to its effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BHID in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, BHID has been shown to have a variety of effects on biological systems, making it a useful tool for studying different aspects of biology. However, one limitation of using BHID is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving BHID. One direction is to further investigate its mechanism of action, which may help to identify new targets for drug development. Another direction is to explore its potential applications in different disease models, including cancer and inflammation. Additionally, BHID could be used as a tool to study the structure and function of proteins, which could lead to new insights into the workings of biological systems.
In conclusion, BHID is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about BHID, its unique properties make it a promising candidate for further study.
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-3H-benzo[e]indole-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h5-6H,1-4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWYVPKPNFYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147788 | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- | |
CAS RN |
106824-79-7 | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106824797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



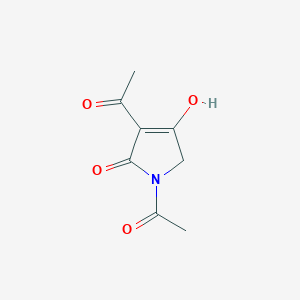
![6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B3345520.png)
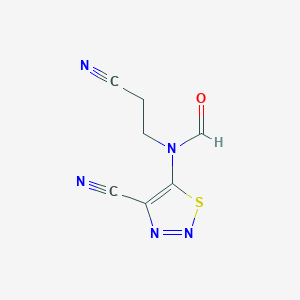
![Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-](/img/structure/B3345544.png)
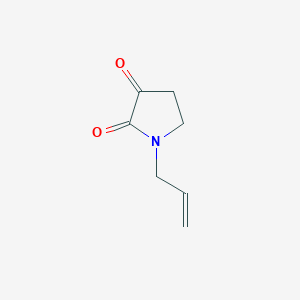
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine](/img/structure/B3345549.png)
